![molecular formula C16H12N4O3S B2390483 3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one CAS No. 896372-65-9](/img/structure/B2390483.png)
3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of triazoles generally includes a five-membered ring with two carbon atoms and three nitrogen atoms . The specific molecular structure of “3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” is not available in the literature I have access to.Applications De Recherche Scientifique
H1-Antihistaminic Activity : A series of compounds related to your query, such as 4-(2-methylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have been synthesized and investigated for their H1-antihistaminic activity. These compounds have shown significant protection against histamine-induced bronchospasm in guinea pigs, suggesting their potential as H1-antihistaminic agents (Alagarsamy et al., 2008). Similar studies on related compounds have also demonstrated promising antihistaminic effects (Alagarsamy et al., 2005), (Alagarsamy et al., 2009).
Serotonin 5-HT6 Receptor Antagonists : Research involving 3-phenylsulfonyl-[1,2,3]triazolo[1,5-a]quinazolines, a related group of compounds, has found that some of these derivatives act as highly active and selective serotonin 5-HT6 receptor antagonists. These findings indicate potential therapeutic applications for neurological or psychiatric conditions (Ivachtchenko et al., 2010).
Antimicrobial Activity : Some derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have been tested for their antimicrobial activity. The results indicated that certain derivatives exhibit significant antimicrobial activity against specific bacterial strains like Acinetobacter baumannii and fungal species like Cryptococcus neoformans (Danylchenko et al., 2016).
Tubulin Polymerization Inhibitors and Anticancer Activity : A study on 1-phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, closely related to your compound of interest, showed that these derivatives can act as tubulin polymerization inhibitors. Some of these compounds possess potent anticancer activity, highlighting their potential as therapeutic agents in cancer treatment (Driowya et al., 2016).
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfonyl-1H-triazolo[1,5-a]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O3S/c1-10-6-8-11(9-7-10)24(22,23)16-14-17-15(21)12-4-2-3-5-13(12)20(14)19-18-16/h2-9,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVDVYEIPNBGBAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

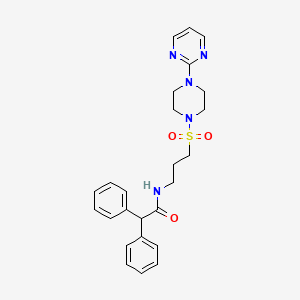
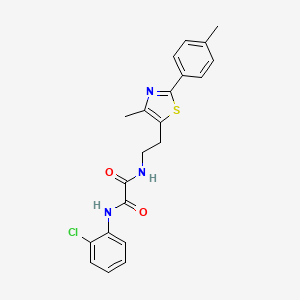

![[1-(3,5-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]triazol-4-yl]-(4-methoxyphenyl)methanone](/img/structure/B2390406.png)
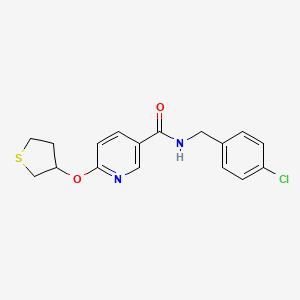
![3-(((3-Methoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2390409.png)
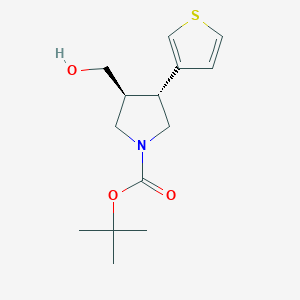
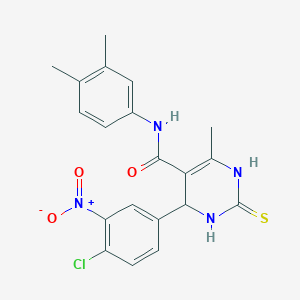
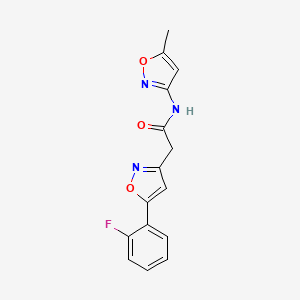
![2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2390414.png)
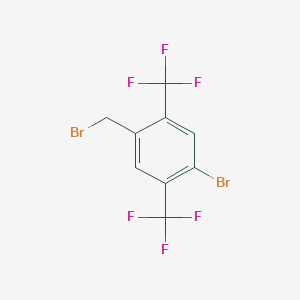
![[2-(2-Ethoxyethoxy)ethyl] azide](/img/structure/B2390416.png)
![N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
